![molecular formula C16H18F3N5O2 B2940885 1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid CAS No. 1006348-78-2](/img/structure/B2940885.png)
1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole ring is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is complex, featuring a pyrazole ring attached to a pyrimidine ring and a piperidine ring. The pyrazole ring contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The exact molecular structure would require more specific information or computational modeling to determine.Aplicaciones Científicas De Investigación
Synthesis and Characterization
1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid, due to its complex structure, plays a significant role in the synthesis of various novel compounds. Studies have shown its utility in the development of new isoxazolines and isoxazoles through [3+2] cycloaddition reactions, showcasing its versatility in organic synthesis (Rahmouni et al., 2014). Moreover, its involvement in the synthesis of novel pyrazolopyrimidines derivatives highlights its potential as an anticancer and anti-5-lipoxygenase agent, indicating its therapeutic applications (Rahmouni et al., 2016).
Molecular Structure Investigations
The compound's framework is instrumental in the molecular structure investigations, contributing to the understanding of chemical interactions and bonding. Research in this area can lead to a deeper insight into its potential applications in medicinal chemistry and material science. For instance, the study of s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties offers insights into intermolecular interactions and crystal packing, which are crucial for designing drugs with optimal absorption and efficacy profiles (Shawish et al., 2021).
Antimicrobial and Antimycobacterial Activity
Compounds derived from 1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid have been explored for their antimicrobial and antimycobacterial activities. These studies are paramount in the search for new and effective treatments against resistant microbial strains, thus contributing to the field of infectious diseases (Sidhaye et al., 2011).
Insecticidal and Antibacterial Potential
The structural complexity of 1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid allows for the synthesis of derivatives with potential insecticidal and antibacterial properties. Research in this domain not only contributes to pest management strategies but also opens new avenues for the development of antibacterial agents, addressing the critical issue of bacterial resistance (Deohate & Palaspagar, 2020).
Direcciones Futuras
Mecanismo De Acción
Target of action
Pyrazole and imidazole derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of action
The exact mode of action can vary greatly depending on the specific compound and its targets. For example, some pyrazole derivatives have been found to inhibit certain enzymes, leading to therapeutic effects .
Biochemical pathways
Again, this can vary greatly. For instance, some imidazole derivatives are known to affect various biochemical pathways, leading to a wide range of biological activities .
Pharmacokinetics
The ADME properties of a compound can depend on many factors, including its chemical structure and the route of administration. For example, many heterocyclic compounds like pyrazoles and imidazoles are well absorbed and extensively metabolized .
Result of action
The molecular and cellular effects can vary depending on the specific compound and its targets. Some pyrazole and imidazole derivatives have been found to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and other activities .
Propiedades
IUPAC Name |
1-[4-(1,5-dimethylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2/c1-9-11(7-20-23(9)2)12-6-13(16(17,18)19)22-15(21-12)24-5-3-4-10(8-24)14(25)26/h6-7,10H,3-5,8H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKHJUWWJBKNBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC(=NC(=N2)N3CCCC(C3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-Methyl-3-(piperidine-1-sulfonyl)-phenyl]-acrylic acid](/img/structure/B2940804.png)
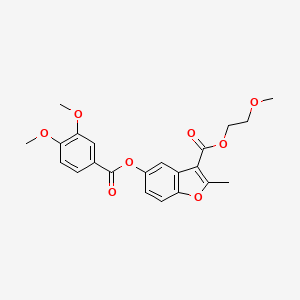
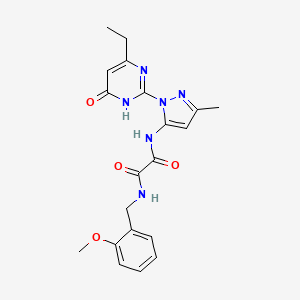
![6-Hydroxy-4-methyl-2-[(4-methylphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2940809.png)
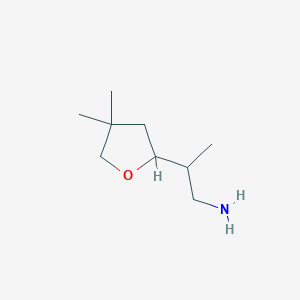
![(E)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2940812.png)
![3-[5-(diethylsulfamoyl)-1-methyl-1H-1,3-benzodiazol-2-yl]propanoic acid](/img/structure/B2940814.png)
![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2940817.png)

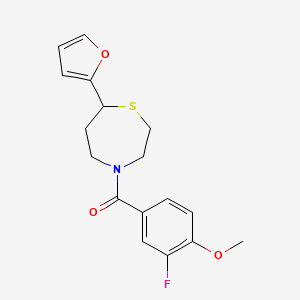
![Ethyl 4'-methyl-3-oxo-5-(thiophen-2-yl)-1,2,3,6-tetrahydro-[1,1'-biphenyl]-2-carboxylate](/img/structure/B2940820.png)
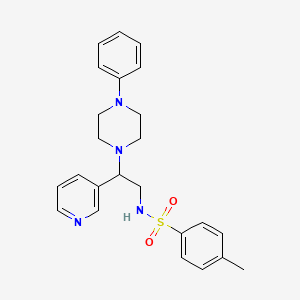

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2940825.png)